molecular formula C11H10F3N B2748137 2-Methyl-2-(4-(trifluoromethyl)phenyl)propanenitrile CAS No. 32445-87-7

2-Methyl-2-(4-(trifluoromethyl)phenyl)propanenitrile

Cat. No. B2748137
M. Wt: 213.203
InChI Key: YEBSQXKOGNKPMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946260B2

Procedure details

(4-Trifluoromethyl-phenyl)-acetonitrile (1 g, 5.4010 mmol) in DMF (8.1 mL) was added to a stirred mixture of NaH (518.49 mg, 21.604 mmol) in DMF (8.1 mL) at 0° C. This was followed by the addition of methyl iodide (3.3 mL, 54.0102 mmol) and the resulting mixture was heated to 80° C. for 3 hours. The reaction was monitored by TLC (10% ethylacetate in hexane). The reaction mixture was diluted with cold water and extracted with diethyl ether. The organic layer was washed with brine solution, dried over Na2SO4 and concentrated to afford 1.2 g of the crude product which was used in the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
518.49 mg
Type
reactant
Reaction Step One
Name
Quantity
8.1 mL
Type
reactant
Reaction Step One
Name
Quantity
8.1 mL
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]#N)=[CH:5][CH:4]=1.[H-].[Na+].CI.[CH2:18](OC(=O)C)C.C[N:25]([CH:27]=O)C>CCCCCC.O>[CH3:10][C:9]([C:6]1[CH:7]=[CH:8][C:3]([C:2]([F:13])([F:12])[F:1])=[CH:4][CH:5]=1)([CH3:18])[C:27]#[N:25] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)CC#N)(F)F
Name
Quantity
518.49 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
8.1 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
8.1 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.3 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The organic layer was washed with brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC(C#N)(C)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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